
TPP2a bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TPP2a is a mitochondrial thioredoxin reductase (TrxR) inhibitor.
Wissenschaftliche Forschungsanwendungen
Radioactive Waste Management : TPPB has been explored for its potential in radioactive waste management. Specifically, it has been used for removing technetium from radioactive waste streams. Studies have shown that TPPB degrades under alkaline conditions, forming triphenylphosphonium oxide (TPPO) and triphenylphosphine (TPP), which can influence the solubility of various radionuclides like europium, iodine, nickel, technetium(VII), and uranium(VI) in aqueous solutions. This degradation behavior and its effect on radionuclide solubility are crucial for assessing TPPB's suitability in waste management applications (Aldridge, Warwick, Evans, & Vines, 2007).
Photonics Technology : TPPB has been studied for its potential applications in photonics technology. The crystal growth of TPPB in various solvents, including water, has been analyzed, revealing promising optical properties such as transparency in the near-infrared region and potential for use in Raman-scattering-based nonlinearity applications. This suggests that TPPB could be a candidate for various optical and photonic applications (Wang, Liu, Ren, Zhang, & Tao, 2017).
Surfactant and Micelle Formation : TPPB-based compounds have been studied for their aggregation behavior in aqueous solutions, indicating potential use as surfactants. The critical micelle concentrations (CMCs) and solubilization power of various TPPB derivatives were compared to trimethyl ammonium bromides, suggesting that TPPB derivatives can form effective micelles with potential applications in various industries (Gainanova et al., 2012).
Chemical Reactions and Catalysis : TPPB and its derivatives have been utilized in various chemical reactions and catalysis. This includes their use as reactants, intermediates, extractants, and catalysts in organic synthetic reactions, expanding their potential applications in chemical industries. Studies have focused on understanding the efficiency and properties of TPPB in these roles, which are crucial for its application in chemical synthesis and catalytic processes (Karami, Momeni, & Albadi, 2019).
Biomedical Research : In the context of biomedical research, TPPB and related compounds have been explored for applications such as molecular imaging probe development, where their ability to accumulate in cells was evaluated using techniques like mass spectrometry. This suggests potential use in designing and developing molecular probes for various diagnostic applications (Cheng, Winant, & Gambhir, 2005).
Eigenschaften
CAS-Nummer |
1838592-80-5 |
|---|---|
Produktname |
TPP2a bromide |
Molekularformel |
C47H52BrO5P |
Molekulargewicht |
807.81 |
IUPAC-Name |
(10-(4-((1E,4Z,6E)-5-Hydroxy-7-(5-methylfuran-2-yl)-3-oxohepta-1,4,6-trien-1-yl)-2-methoxyphenoxy)decyl)triphenylphosphonium bromide |
InChI |
InChI=1S/C47H51O5P.BrH/c1-38-26-31-42(52-38)32-30-41(49)37-40(48)29-27-39-28-33-46(47(36-39)50-2)51-34-18-7-5-3-4-6-8-19-35-53(43-20-12-9-13-21-43,44-22-14-10-15-23-44)45-24-16-11-17-25-45;/h9-17,20-33,36-37H,3-8,18-19,34-35H2,1-2H3;1H/b29-27+,32-30+; |
InChI-Schlüssel |
LPFQNDVZJVVEPE-SEOIZWFPSA-N |
SMILES |
COC1=CC(/C=C/C(/C=C(O)/C=C/C2=CC=C(C)O2)=O)=CC=C1OCCCCCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5.[Br-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
TPP2a; TPP-2a; TPP 2a |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



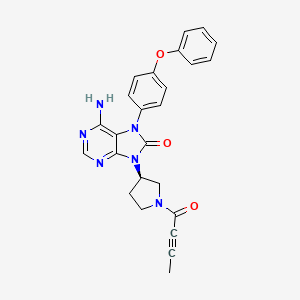
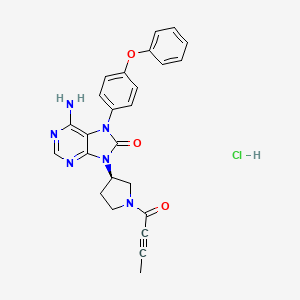
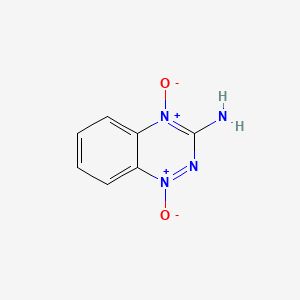

![N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]-2-methyl-5-propan-2-yloxyphenyl]piperidin-1-yl]ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide](/img/structure/B611387.png)
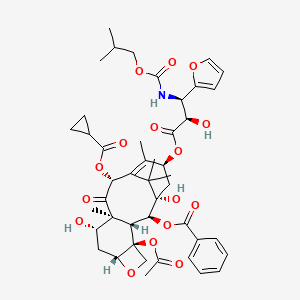
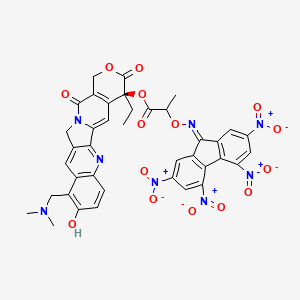
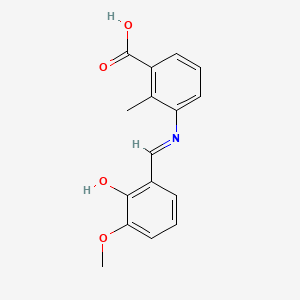
![1-(2,4-dichlorophenyl)-4-ethyl-N-piperidin-1-yl-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]thiophen-2-yl]pyrazole-3-carboxamide](/img/structure/B611399.png)
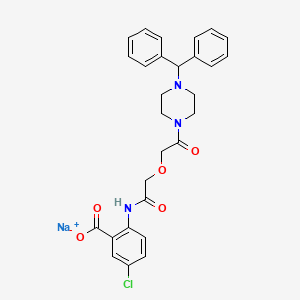
![(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Yl {(2s,3r)-4-[({2-[(1-Cyclopentylpiperidin-4-Yl)amino]-1,3-Benzothiazol-6-Yl}sulfonyl)(2-Methylpropyl)amino]-3-Hydroxy-1-Phenylbutan-2-Yl}carbamate](/img/structure/B611404.png)